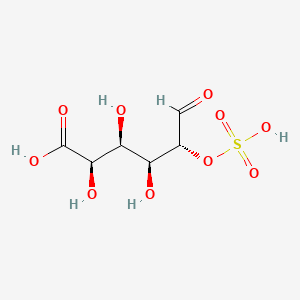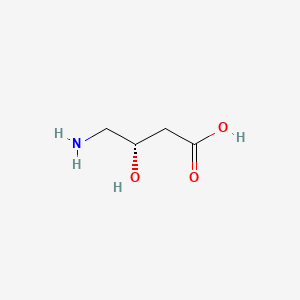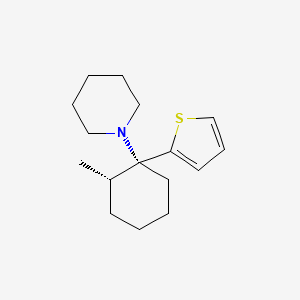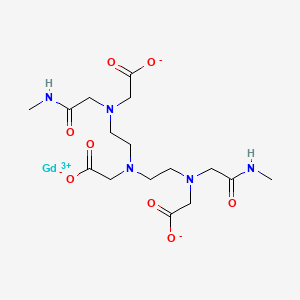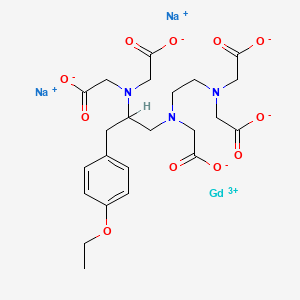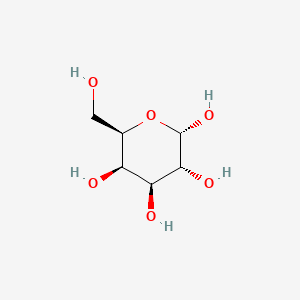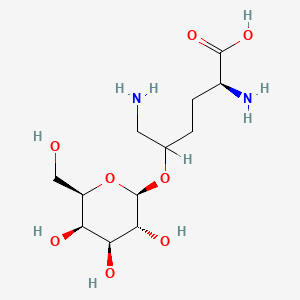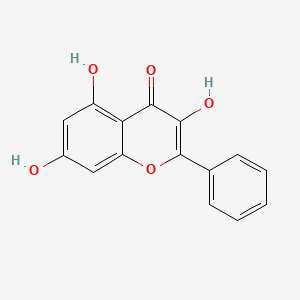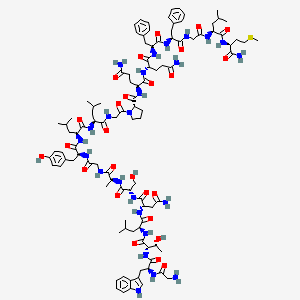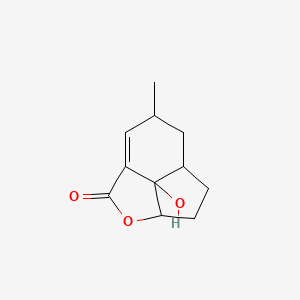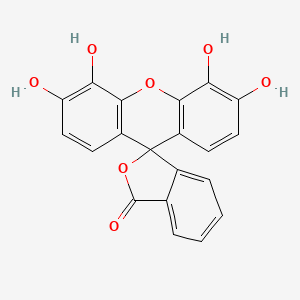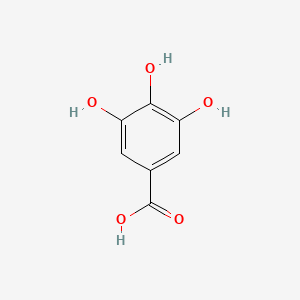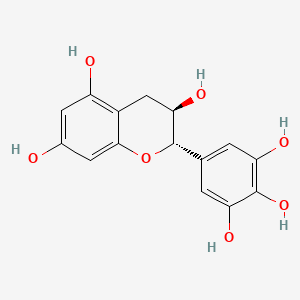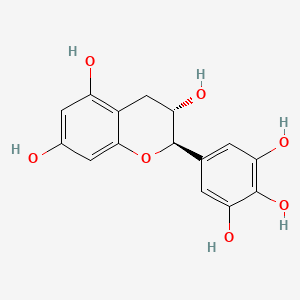
Lankacidin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lankacidin C is a unique 17-membered macrocyclic antibiotic produced by the soil-dwelling bacterium Streptomyces rochei . It was first isolated in 1969 and has since been recognized for its strong antimicrobial activity against various Gram-positive bacteria, including those resistant to macrolide antibiotics . Additionally, this compound exhibits significant antitumor activity, making it a compound of interest in both antimicrobial and cancer research .
准备方法
Synthetic Routes and Reaction Conditions: Lankacidin C is synthesized through a modular-iterative mixed polyketide biosynthesis pathway . The gene cluster responsible for its biosynthesis includes multiple genes (lkcA-lkcO) that encode for various enzymes involved in the condensation reactions leading to the formation of the lankacidin skeleton . The biosynthesis involves eight condensation reactions facilitated by enzymes such as ketosynthase, acyltransferase, and acyl carrier protein .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces rochei under controlled conditions to optimize the yield of the antibiotic . The fermentation process is followed by extraction and purification steps to isolate this compound from the culture medium .
化学反应分析
Types of Reactions: Lankacidin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
科学研究应用
Lankacidin C has a wide range of scientific research applications:
作用机制
Lankacidin C exerts its antimicrobial effects by interfering with peptide bond formation during bacterial protein synthesis. It binds at the peptidyl transferase center of the eubacterial large ribosomal subunit, inhibiting protein synthesis . Its antitumor activity is attributed to its ability to overstabilize microtubules by binding at the taxol binding site of tubulin, causing mitotic arrest followed by apoptosis .
相似化合物的比较
Macrolides: Like erythromycin, Lankacidin C is a macrolide antibiotic but differs in its 17-membered macrocyclic structure.
Ansamycins: Compounds like rifamycin share similar biosynthetic pathways but have different structural features.
Polyethers: Compounds such as monensin also share polyketide biosynthesis pathways but differ in their biological activities.
Uniqueness: this compound’s unique 17-membered macrocyclic structure and its dual antimicrobial and antitumor activities distinguish it from other similar compounds . Its ability to bind at the taxol binding site of tubulin and its strong activity against antibiotic-resistant bacteria highlight its potential as a versatile therapeutic agent .
属性
CAS 编号 |
23623-31-6 |
|---|---|
分子式 |
C25H33NO7 |
分子量 |
459.5 g/mol |
IUPAC 名称 |
N-[(3Z,5Z,9Z,11Z)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide |
InChI |
InChI=1S/C25H33NO7/c1-14-6-9-18(28)10-8-15(2)12-21(26-23(31)17(4)27)25(5)22(30)16(3)20(33-24(25)32)13-19(29)11-7-14/h6-8,10-12,16,18-21,28-29H,9,13H2,1-5H3,(H,26,31)/b10-8-,11-7-,14-6-,15-12- |
InChI 键 |
ATDILMLBOZKFGI-MPJWFRRFSA-N |
SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)O |
手性 SMILES |
CC1C2CC(/C=C\C(=C/CC(/C=C\C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)\C)O)\C)O |
规范 SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lankacidins; Lankacidin C; Lankacidin; Antibiotic T-2636 C; Bundlin A; NSC 145118; NSC-145118; NSC145118; T-2636C; T 2636C; T2636C; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


